molecular formula C7H14O3 B13902347 Ethyl 4-methoxybutanoate CAS No. 69243-09-0

Ethyl 4-methoxybutanoate

Cat. No.: B13902347
CAS No.: 69243-09-0
M. Wt: 146.18 g/mol
InChI Key: UVDARLMCNXCOGS-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybutanoate (CAS: Not explicitly provided; structural analogs suggest a methyl or ethyl ester with a methoxy substituent) is an ester derivative of butanoic acid featuring a methoxy group at the fourth carbon position. For instance, ethyl 4-(4-methoxyphenyl)butanoate (CAS: Not specified) is synthesized via Pd/C-catalyzed hydrogenation of ethyl-4-(4-methoxyphenyl)-3-butenoate, yielding a clear oil with 62% efficiency . Similarly, mthis compound (CAS: 29006-01-7) is documented as a related compound, highlighting the significance of methoxy-ester derivatives in organic synthesis .

Key inferred properties of this compound:

  • Molecular formula: Likely C₇H₁₄O₃ (based on ethyl ester + methoxybutanoate backbone).
  • Solubility: Expected to be polar organic solvent-soluble (e.g., ethanol, ethyl acetate), akin to ethyl acetate .
  • Applications: Primarily used in research settings for catalytic studies or as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-10-7(8)5-4-6-9-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDARLMCNXCOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313425
Record name Ethyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69243-09-0
Record name Ethyl 4-methoxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69243-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybutanoate can be synthesized through the esterification of 4-methoxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxybutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methoxybutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: 4-methoxybutanoic acid and ethanol.

    Reduction: 4-methoxybutanol.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Ethyl 4-methoxybutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-methoxybutanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 4-methoxybutanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Ethyl 4-methoxybutanoate shares functional groups (ester and methoxy) with several compounds in the evidence. Key comparisons include:

Compound Name CAS Number Key Functional Groups Molecular Weight Similarity Score (if available)
This compound Not provided Ester, methoxy ~158.18 g/mol N/A
Ethyl 4-(4-methoxyphenyl)butanoate Not specified Ester, methoxyphenyl ~236.27 g/mol N/A
Mthis compound 29006-01-7 Ester, methoxy 132.14 g/mol N/A
Ethyl 4-methylphenoxyacetate Not specified Ester, methylphenoxy 194.23 g/mol N/A
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 1402232-56-7 Ester, ketone, fluoro, methoxy 254.25 g/mol N/A

Key Observations :

  • Substituents like methoxyphenyl (e.g., ) or fluorine (e.g., ) increase molecular weight and alter polarity.
  • The presence of a ketone group (e.g., in ) enhances reactivity compared to simple esters.

Physicochemical Properties

Data from ethyl acetate (a simpler analog) and other methoxy-containing esters provide a basis for comparison:

Property This compound (Inferred) Ethyl Acetate Ethyl 4-Methylphenoxyacetate
Boiling Point ~180–190°C 77.1°C Not provided
Density ~1.05–1.10 g/cm³ 0.902 g/cm³ Not provided
Solubility in Water Low 8.3 g/100 mL Low
Refractive Index ~1.41–1.43 1.372 Not provided

Notes:

  • Methoxy groups increase boiling points and density due to higher polarity compared to ethyl acetate.
  • Aromatic substituents (e.g., in ) further reduce water solubility.
Ethyl 4-(4-Methoxyphenyl)butanoate :
  • Method: Hydrogenation of ethyl-4-(4-methoxyphenyl)-3-butenoate using Pd/C in ethanol.
  • Yield : 62%.
  • Key Step : Catalytic hydrogenation of a double bond.
Mthis compound :
  • Method: Not explicitly detailed but likely involves esterification of 4-methoxybutanoic acid with methanol.
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate :

Comparison :

  • Hydrogenation () is efficient for unsaturated precursors, while esterification () is standard for simple esters.
  • Fluorinated analogs () may require specialized reagents (e.g., fluorinated aryl halides).

Spectral Characterization

IR and NMR data from analogs guide structural analysis:

  • IR Peaks : Expected C=O (~1740 cm⁻¹), C-O (~1250 cm⁻¹), and methoxy C-O (~1100 cm⁻¹) stretches, consistent with .
  • ¹H NMR : Methoxy protons (~δ 3.3–3.5 ppm), ester methyl/methylene groups (~δ 1.2–4.2 ppm) .

Q & A

Q. What are the primary synthetic routes for ethyl 4-methoxybutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-methoxybutanoic acid with ethanol using acid catalysis (e.g., sulfuric acid) under reflux conditions. Alternative routes include transesterification of mthis compound with ethanol in the presence of a catalyst. Key factors affecting yield include reaction temperature (optimal: 70–80°C), stoichiometric ratios (excess ethanol to drive equilibrium), and catalyst concentration . Purification typically involves neutralization, distillation, or column chromatography to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Gas Chromatography (GC): Compare retention times with standards and quantify impurities (e.g., residual ethanol or unreacted acid) .
  • NMR Spectroscopy: Confirm ester functionality (δ 4.1–4.3 ppm for ethyl -CH₂CH₃) and methoxy group (δ 3.3–3.5 ppm) .
  • Mass Spectrometry: Molecular ion peak at m/z ≈ 146 (C₇H₁₄O₃) and fragmentation patterns consistent with ester cleavage .

Q. What safety precautions are critical when handling this compound?

  • Flammability: Classified as a Category 3 flammable liquid. Use spark-free equipment and avoid open flames .
  • Health Hazards: Minimize inhalation/contact via fume hoods, gloves, and goggles. Refer to SDS for first-aid measures in case of exposure .

Advanced Research Questions

Q. How can reaction kinetics and computational modeling optimize the synthesis of this compound?

Kinetic studies (e.g., varying catalyst concentration or temperature) can identify rate-limiting steps. Computational tools (e.g., DFT calculations) predict transition states and optimize esterification pathways. For example, protonation of the carbonyl oxygen in 4-methoxybutanoic acid is a critical step in acid-catalyzed mechanisms .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects or impurities. Cross-validate data using:

  • Deuterated Solvents: Compare DMSO-d₆ vs. CDCl₃ shifts for methoxy protons.
  • 2D NMR Techniques: HSQC and HMBC to assign coupling patterns and confirm connectivity .

Q. How does the methoxy group in this compound influence its reactivity in downstream applications?

The electron-donating methoxy group stabilizes intermediates in nucleophilic acyl substitution reactions. For example, it enhances reactivity in aminolysis (forming amides) or hydrolysis (yielding 4-methoxybutanoic acid). Kinetic studies show a 2–3× rate increase compared to non-substituted esters .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing: Expose samples to heat (40–60°C), humidity (75% RH), or light (UV/vis) for 4–8 weeks. Monitor degradation via GC or HPLC .
  • Degradation Products: Identify byproducts (e.g., 4-methoxybutanoic acid) and quantify using calibration curves .

Methodological Considerations

Q. How to design a scalable synthesis protocol for this compound while minimizing waste?

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction time (30–60 minutes vs. 6–8 hours in batch) .
  • Solvent Recycling: Recover ethanol via fractional distillation for reuse .

Q. What are the limitations of current chromatographic methods in separating this compound from structurally similar esters?

Co-elution may occur with ethyl 3-methoxybutanoate or mthis compound. Solutions include:

  • HPLC with Chiral Columns: Resolve enantiomers using cellulose-based stationary phases .
  • Derivatization: Convert esters to UV-active derivatives (e.g., phenylhydrazones) for enhanced detection .

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